N-(2-chlorobenzyl)-2-ethylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-10(4-2)13(16)15-9-11-7-5-6-8-12(11)14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLIXPRGCMSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations of N 2 Chlorobenzyl 2 Ethylbutanamide
Comprehensive Retrosynthetic Analysis and Strategic Precursor Design
A retrosynthetic analysis of N-(2-chlorobenzyl)-2-ethylbutanamide logically dissects the molecule to identify its fundamental building blocks. The most apparent disconnection is at the amide C-N bond, a common and highly effective strategy in the synthesis of amides. This disconnection reveals two primary precursors: 2-ethylbutanoic acid and 2-chlorobenzylamine (B130927).
This approach is advantageous as both precursors are commercially available or can be readily synthesized. The core of the synthetic strategy, therefore, lies in the efficient formation of the amide bond between these two components. The design of the synthesis hinges on selecting the most effective coupling method to achieve a high yield and purity of the final product.
Optimized Classical and Modern Amide Bond Formation Strategies for this compound Synthesis
The formation of the amide bond between 2-ethylbutanoic acid and 2-chlorobenzylamine can be achieved through various classical and modern synthetic methods. The primary approach involves the activation of the carboxylic acid group of 2-ethylbutanoic acid to facilitate nucleophilic attack by the amine group of 2-chlorobenzylamine.
Mechanistic Investigations of Coupling Reagent Performance in Amide Synthesis
A variety of coupling reagents can be employed to mediate the formation of this compound. The choice of reagent significantly impacts reaction efficiency, yield, and the formation of byproducts. The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. nih.gov The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization, although racemization is not a concern for 2-ethylbutanoic acid. nih.gov
Phosphonium reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium reagents, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. nih.gov These reagents often provide faster reaction times and higher yields, particularly for more challenging couplings.
A comparative analysis of potential coupling reagents for the synthesis of this compound is presented below, with projected yields and reaction conditions based on typical amide bond formations.
Interactive Table: Comparison of Coupling Reagents for the Synthesis of this compound
| Coupling Reagent | Additive | Base | Solvent | Projected Yield (%) | Projected Reaction Time (h) |
| EDC | HOBt | DIPEA | DCM | 85-95 | 4-8 |
| DCC | DMAP | - | CH₂Cl₂ | 80-90 | 6-12 |
| HBTU | - | DIPEA | DMF | 90-98 | 1-3 |
| PyBOP | - | DIPEA | DMF | 90-98 | 1-3 |
| Thionyl Chloride | - | - | Toluene | 75-85 | 2-4 |
Note: The data in this table is hypothetical and projected based on typical outcomes for amide synthesis using these reagents.
Development of Catalyst Systems for Enhanced Selectivity and Yield in this compound Formation
While coupling reagents are stoichiometric, catalytic methods for amide bond formation are an area of active research. The development of efficient catalytic systems can significantly improve the sustainability and cost-effectiveness of the synthesis.
For the synthesis of this compound, a potential catalytic approach could involve the use of boric acid derivatives or other Lewis acids. These catalysts can activate the carboxylic acid towards amidation. Another emerging area is the use of transition metal catalysts, which can facilitate the direct coupling of carboxylic acids and amines. While specific catalytic systems for this exact transformation are not widely documented, general principles of catalytic amide synthesis can be applied.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This includes the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.
Exploration of Solvent-Free and Aqueous Reaction Media
Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A greener alternative is to perform reactions in solvent-free conditions or in aqueous media. For the synthesis of this compound, a solvent-free approach could involve heating a mixture of 2-ethylbutanoic acid and 2-chlorobenzylamine, potentially with a solid-supported catalyst. researchgate.net
Aqueous synthesis is more challenging for this specific reaction due to the low water solubility of the reactants. However, the use of surfactants or phase-transfer catalysts could facilitate the reaction in an aqueous environment.
Applications of Microwave-Assisted and Flow Chemistry Techniques
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. sci-hub.sepearson.com The synthesis of this compound can be significantly accelerated using microwave heating. The direct coupling of 2-ethylbutanoic acid and 2-chlorobenzylamine can be achieved under microwave irradiation, often without the need for a solvent. researchgate.netnih.gov
Interactive Table: Projected Conditions for Microwave-Assisted Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Projected Yield (%) |
| 2-Ethylbutanoic acid | 2-Chlorobenzylamine | None (neat) | None | 150 | 10-20 | 80-90 |
| 2-Ethylbutanoic acid | 2-Chlorobenzylamine | p-Toluenesulfonic acid | Toluene | 100 | 5-15 | 85-95 |
| 2-Ethylbutanoyl chloride | 2-Chlorobenzylamine | Triethylamine | Dichloromethane | 80 | 2-5 | 90-98 |
Note: The data in this table is hypothetical and projected based on typical outcomes for microwave-assisted amide synthesis.
Flow Chemistry
Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govbeilstein-journals.org The synthesis of this compound can be adapted to a continuous flow process.
In a typical setup, solutions of the activated carboxylic acid (e.g., the acid chloride or an active ester) and 2-chlorobenzylamine would be pumped through a heated reactor coil where they mix and react. The product stream would then be collected, and the solvent removed to yield the desired amide. This approach allows for precise control over reaction parameters, leading to high yields and purity. The use of packed-bed reactors containing immobilized reagents or catalysts can further enhance the efficiency and sustainability of the process. nih.govbeilstein-journals.org
Derivatization Strategies for this compound Scaffolds: Novel Analog Synthesis
The molecular architecture of this compound offers two primary regions for chemical modification: the chlorobenzyl moiety and the ethylbutanamide chain. Strategic derivatization at these sites can lead to a diverse library of analogs.
Functionalization of the Chlorobenzyl Moiety
The chlorobenzyl group presents opportunities for modification at both the chlorine-bearing benzylic carbon and the aromatic ring itself.
Substitution of the Chlorine Atom: The chlorine atom on the benzyl (B1604629) group can be replaced by various functional groups through nucleophilic substitution reactions. Given that benzyl halides can undergo both S\textsubscript{N}1 and S\textsubscript{N}2 reactions, the choice of nucleophile and reaction conditions is critical to control the outcome. For instance, reaction with different nucleophiles can introduce new functionalities.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful method for forming new carbon-carbon bonds. nih.govcore.ac.uk This would involve coupling the chlorobenzyl moiety with a variety of boronic acids in the presence of a palladium catalyst and a suitable base. This approach is highly versatile for introducing aryl, heteroaryl, or vinyl substituents. The use of bulky N-heterocyclic carbene (NHC) ligands on the palladium catalyst can enhance the reaction's efficiency, especially with sterically demanding substrates. mdpi.com
Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions on the Chlorobenzyl Moiety
| Entry | Boronic Acid (Ar-B(OH)₂) | Catalyst System | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | N-(2-(phenyl)benzyl)-2-ethylbutanamide |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | N-(2-(4-methoxyphenyl)benzyl)-2-ethylbutanamide |
| 3 | Thiophene-2-boronic acid | [Pd(IPr)Cl₂]₂, K₃PO₄ | N-(2-(thiophen-2-yl)benzyl)-2-ethylbutanamide |
Modification of the Aromatic Ring: The benzene (B151609) ring of the chlorobenzyl group can be functionalized through electrophilic aromatic substitution reactions. wikipedia.orgyork.ac.uk The existing chloro- and alkylamide substituents will direct incoming electrophiles primarily to the positions ortho and para to the activating alkylamide group, although the deactivating nature of the chlorine atom must be considered. Friedel-Crafts acylation or alkylation could introduce new carbon-based substituents. nih.govethz.chyoutube.comresearchgate.net For instance, acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride could introduce an acetyl group onto the ring.
Modifications of the Ethylbutanamide Chain
The ethylbutanamide portion of the molecule can be modified through several strategies, primarily involving the α-carbon of the butanamide.
α-Alkylation: The α-hydrogen on the 2-ethylbutanamide (B1267559) moiety is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile and react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. chalmers.se This allows for the introduction of a third substituent at the α-carbon, creating a quaternary carbon center. nih.govillinois.edu
Table 2: Hypothetical α-Alkylation of this compound
| Entry | Electrophile | Base | Product |
| 1 | Methyl iodide | LDA | N-(2-chlorobenzyl)-2-ethyl-2-methylbutanamide |
| 2 | Benzyl bromide | NaHMDS | N-(2-chlorobenzyl)-2-benzyl-2-ethylbutanamide |
| 3 | Allyl bromide | KHMDS | N-(2-chlorobenzyl)-2-allyl-2-ethylbutanamide |
Chain Extension and Contraction: The ethyl groups on the butanamide chain can be varied by starting the synthesis with different carboxylic acids. For example, using 2-propylpentanoic acid would result in an analog with two propyl groups at the α-position. Conversely, using a smaller carboxylic acid like 2-methylpropanoic acid would lead to a dimethyl analog.
Stereoselective Synthesis Approaches for Chiral this compound Precursors or Analogs
The α-carbon of the 2-ethylbutanamide moiety is a prochiral center. If a third, different substituent is introduced via alkylation, this carbon becomes a chiral center. The synthesis of single enantiomers of such chiral analogs requires stereoselective methods.
Chiral Auxiliaries: A well-established method for asymmetric alkylation involves the use of chiral auxiliaries. wikipedia.orgnih.govnih.gov These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. Evans oxazolidinones and pseudoephedrine are common examples of chiral auxiliaries used for the diastereoselective alkylation of carboxylic acid derivatives. santiago-lab.comuwindsor.caharvard.eduwilliams.edu
In a hypothetical application, 2-ethylbutanoic acid would first be coupled to a chiral auxiliary, for instance, (R)-4-benzyl-2-oxazolidinone. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate. This enolate's facial selectivity is controlled by the bulky substituent on the auxiliary, directing the approach of an electrophile to the less hindered face. uwindsor.ca After the diastereoselective alkylation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid, which can then be amidated with 2-chlorobenzylamine to give the final chiral product.
Table 3: Hypothetical Diastereoselective Alkylation using an Evans Auxiliary
| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |
| 1 | (R)-4-benzyl-2-oxazolidinone | Methyl iodide | >95:5 |
| 2 | (S)-4-isopropyl-2-oxazolidinone | Propargyl bromide | >90:10 |
Catalytic Asymmetric Synthesis: An alternative to chiral auxiliaries is the use of chiral catalysts to control the stereochemistry of the alkylation. researchgate.net This approach is more atom-economical as the chirality resides in a catalyst that is used in substoichiometric amounts. Catalytic asymmetric synthesis of acyclic quaternary carbon centers is a challenging but rapidly developing field. nih.govillinois.eduacs.org This could involve the use of a chiral phase-transfer catalyst or a chiral metal complex to mediate the enantioselective alkylation of a suitable precursor to the 2-ethylbutanamide moiety.
For example, the enantioselective alkylation of the enolate of a 2-ethylbutanoic acid ester could be achieved using a chiral catalyst system, followed by amidation to yield the final chiral product.
Iii. Rigorous Structural Elucidation and Conformational Dynamics of N 2 Chlorobenzyl 2 Ethylbutanamide
Advanced Spectroscopic Characterization Techniques for Structural Confirmation Beyond Basic Identification
Spectroscopic analysis is fundamental to the structural elucidation of N-(2-chlorobenzyl)-2-ethylbutanamide, providing a detailed picture of its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of this compound in solution. One-dimensional ¹H and ¹³C NMR provide initial information, but multi-dimensional techniques are required for complete and unambiguous signal assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the 2-chlorobenzyl group would appear in the downfield region, typically between 7.2 and 7.5 ppm, with their splitting patterns influenced by their relative positions and coupling to each other. The benzylic methylene (B1212753) (CH₂) protons, being adjacent to the electron-withdrawing nitrogen and the aromatic ring, are predicted to resonate around 4.4-4.6 ppm as a doublet, due to coupling with the amide N-H proton. The amide proton (N-H) itself would likely appear as a triplet between 6.0 and 8.0 ppm, its chemical shift being sensitive to solvent and concentration. For the 2-ethylbutanamide (B1267559) moiety, the methine proton (CH) would be found around 2.0-2.2 ppm. The four methylene (CH₂) protons of the two ethyl groups would likely be diastereotopic and appear as complex multiplets around 1.5-1.7 ppm, while the six methyl (CH₃) protons would resonate as two triplets in the upfield region, around 0.8-1.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the amide is the most deshielded, with a predicted chemical shift in the range of 175-178 ppm. The aromatic carbons of the 2-chlorobenzyl group would appear between 127 and 138 ppm, with the carbon bearing the chlorine atom showing a distinct shift. ucl.ac.uk The benzylic carbon is expected around 42-45 ppm. Within the 2-ethylbutanamide group, the methine carbon would be found around 48-52 ppm, the methylene carbons around 25-30 ppm, and the terminal methyl carbons at approximately 11-15 ppm. libretexts.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Amide (C=O) | - | 175-178 |
| Aromatic (C-H) | 7.2-7.5 (m) | 127-135 |
| Aromatic (C-Cl) | - | 132-134 |
| Aromatic (C-CH₂) | - | 136-138 |
| Benzyl (B1604629) (CH₂) | 4.4-4.6 (d) | 42-45 |
| Amide (N-H) | 6.0-8.0 (t) | - |
| Methine (CH) | 2.0-2.2 (m) | 48-52 |
| Methylene (CH₂) | 1.5-1.7 (m) | 25-30 |
| Methyl (CH₃) | 0.8-1.0 (t) | 11-15 |
Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions. d = doublet, t = triplet, m = multiplet.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide valuable information about the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band for the amide C=O stretching vibration (Amide I band) between 1630 and 1680 cm⁻¹. ucla.edu Another characteristic feature would be the N-H stretching vibration, appearing as a single, relatively sharp peak in the range of 3370-3170 cm⁻¹ for this secondary amide. spectroscopyonline.com The N-H in-plane bending vibration (Amide II band) is expected to be strong and appear near 1550 cm⁻¹. nih.gov Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the alkyl and aromatic groups would appear around 2850-3100 cm⁻¹. libretexts.org The C-Cl stretching vibration of the chlorobenzyl group is anticipated in the fingerprint region, typically between 800 and 600 cm⁻¹. nih.gov
Electronic Spectroscopy: The Ultraviolet-Visible (UV-Vis) spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would be characterized by absorptions due to electronic transitions within the 2-chlorobenzyl chromophore. Substituted benzenes typically show a strong absorption band (E-band) below 200 nm and a weaker, more structured band (B-band) between 230 and 270 nm. nist.gov The presence of the chlorine atom, an ortho-substituent, is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene (B151609). cdnsciencepub.com
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretch | 3370-3170 (m) | 3370-3170 (w) |
| C-H (Aromatic) | Stretch | 3100-3000 (m) | 3100-3000 (s) |
| C-H (Alkyl) | Stretch | 2960-2850 (s) | 2960-2850 (s) |
| C=O (Amide I) | Stretch | 1680-1630 (s) | 1680-1630 (m) |
| C=C (Aromatic) | Stretch | 1600-1450 (m) | 1600-1450 (s) |
| N-H (Amide II) | Bend | 1570-1515 (s) | Weakly active |
| C-Cl | Stretch | 800-600 (s) | 800-600 (s) |
Note: s = strong, m = medium, w = weak. Frequencies are approximate.
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula, C₁₃H₁₈ClNO, with high accuracy.
The fragmentation pattern observed in the mass spectrum, typically using Electron Ionization (EI), provides further structural confirmation. The molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. A common fragmentation pathway for N-benzyl amides is the cleavage of the N-CO bond. rsc.org This would lead to the formation of a stable acylium ion. Another significant fragmentation would be the cleavage of the benzylic C-N bond, which could produce a 2-chlorobenzyl cation or a tropylium-type ion (m/z 125/127), which would likely be a prominent peak in the spectrum. nih.gov Loss of the ethyl groups from the 2-ethylbutanamide moiety is also a plausible fragmentation pathway. libretexts.org
X-ray Crystallography and Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would yield a three-dimensional model of the molecule in the solid state, revealing precise bond lengths, bond angles, and torsion angles. This data would confirm the planar nature of the amide group and the geometry of the 2-chlorobenzyl and 2-ethylbutanamide moieties. Furthermore, the crystal structure would elucidate the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions that stabilize the solid-state structure.
Gas-Phase and Solution-Phase Conformational Analysis
This compound possesses several rotatable single bonds, leading to a number of possible conformations. The most significant of these are the rotations around the C-N bond of the amide and the C-C bond connecting the benzyl group to the nitrogen. The amide bond typically exists in a planar conformation, with the trans isomer being significantly more stable than the cis isomer due to steric hindrance.
Supramolecular Assembly and Intermolecular Interactions in Crystalline States
In the solid state, molecules of this compound are expected to self-assemble into a well-defined supramolecular structure. The primary driving force for this assembly would be intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. wikipedia.org This N-H···O=C interaction is a robust and highly directional hydrogen bond that typically leads to the formation of one-dimensional chains or tapes of molecules within the crystal lattice. nih.govnih.gov
Iv. Molecular and Biochemical Interaction Studies of N 2 Chlorobenzyl 2 Ethylbutanamide
Exploration of Specific Protein and Enzyme Binding Interactions (In Vitro)
In Vitro Enzyme Inhibition/Activation Kinetics and Mechanistic Characterization
No published studies were identified that detail the in vitro enzyme inhibition or activation kinetics of N-(2-chlorobenzyl)-2-ethylbutanamide. Data on its potential effects on specific enzymes, including determination of IC50 or Ki values and the mechanism of inhibition (e.g., competitive, non-competitive), are not available in the current scientific literature.
Ligand-Receptor Binding Assays at the Molecular Level
There is no available data from ligand-receptor binding assays for this compound. Such studies would be crucial to identify its molecular targets and quantify its binding affinity and selectivity for various receptors.
Cellular Pathway Modulation Studies in Model Biological Systems (e.g., cell cultures)
Mechanistic Studies on Gene Expression Regulation and Proteomic Analysis
Investigations into how this compound may regulate gene expression or alter the proteome of cells have not been reported. Techniques such as microarray analysis, RNA sequencing, or mass spectrometry-based proteomics have not been applied to this specific compound.
Analysis of Protein Signaling Cascades and Cellular Responses
The effects of this compound on intracellular protein signaling cascades and subsequent cellular responses remain uncharacterized. Research is needed to determine if it modulates key signaling pathways involved in cellular processes.
Investigation of this compound's Role in Receptor Agonism/Antagonism Mechanisms (In Vitro)
There are no in vitro studies available that classify this compound as a receptor agonist or antagonist. Functional assays to determine its intrinsic activity at any specific receptor have not been described in the literature.
Based on the conducted research, there is currently no publicly available scientific literature detailing the in-vitro metabolic transformations and biotransformation pathways of the specific chemical compound this compound.
Therefore, it is not possible to provide detailed research findings, data tables on metabolic transformations, or a discussion of its biotransformation pathways as requested in the outline. The scientific community has not published any work on this particular aspect of this compound.
V. Theoretical and Computational Chemistry Studies of N 2 Chlorobenzyl 2 Ethylbutanamide
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of a molecule from first principles. nih.govepstem.net For N-(2-chlorobenzyl)-2-ethylbutanamide, these calculations can provide a deep understanding of its electronic landscape and predict its behavior in chemical reactions and spectroscopic experiments.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. nih.govmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.commaterialsciencejournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorobenzyl ring and the amide nitrogen, while the LUMO would likely be centered on the carbonyl group and the aromatic ring. The electron-withdrawing chlorine atom would influence the energy levels and distribution of these orbitals. nih.gov
An Electrostatic Potential (ESP) Map illustrates the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amide hydrogen, highlighting its potential as a hydrogen bond donor.
Table 1: Illustrative Quantum Chemical Parameters for this compound
This table presents hypothetical data that would be generated from a DFT calculation, based on typical values for similar organic molecules. mdpi.commaterialsciencejournal.orgresearchgate.net
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. materialsciencejournal.org |
| Dipole Moment (µ) | 3.5 Debye | Measures the overall polarity of the molecule. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
| Electronegativity (χ) | 3.85 eV | A measure of the power of an atom or group to attract electrons. |
Computational methods can model the mechanisms of chemical reactions, such as the synthesis or degradation of this compound. acs.orgresearchgate.net Amide bond formation, for example, can proceed through different pathways, and DFT calculations can identify the most energetically favorable route by locating transition states and intermediates. researchgate.netmdpi.com For instance, in the synthesis from 2-chlorobenzylamine (B130927) and 2-ethylbutanoyl chloride, calculations could map the energy profile of the nucleophilic attack of the amine on the acyl chloride, the formation of the tetrahedral intermediate, and the final elimination of HCl. This analysis provides activation barriers (energy required to initiate the reaction) and reaction enthalpies, offering insights that are difficult to obtain experimentally. acs.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netnih.gov An MD simulation would reveal the conformational flexibility of this compound. The molecule has several rotatable bonds, and MD simulations can sample the vast conformational space to identify the most stable, low-energy structures. bu.edu
Furthermore, MD simulations explicitly model solvent molecules (like water or an organic solvent), providing a realistic picture of how the solvent affects the solute's conformation and behavior. researchgate.net For this compound, simulations in water would show how water molecules form hydrogen bonds with the amide group, influencing its solubility and dynamic structure. bu.edu
In Silico Ligand-Target Docking and Binding Affinity Predictions (if biologically active)
If this compound were to be investigated for biological activity, molecular docking would be a primary computational tool. eurjchem.comresearchgate.netmdpi.com This technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.netajchem-a.com For example, if this compound were tested as an inhibitor of a specific enzyme, docking simulations would place the molecule into the enzyme's active site and calculate a "docking score," which estimates the binding energy. researchgate.netmdpi.com The results would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov To develop a QSAR model for this class of compounds, a library of derivatives of this compound would be synthesized and tested for a specific activity (e.g., enzyme inhibition). nih.gov Computational software would then be used to calculate a wide range of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties). researchgate.net A mathematical model would be built to relate these descriptors to the observed activity. A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding further drug development. researchgate.netnih.gov
Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Amide Derivatives
| Derivative of this compound | LogP | Polar Surface Area (Ų) | Experimentally Determined Activity (IC₅₀, µM) | Predicted Activity (pIC₅₀) |
| Parent Compound | 3.2 | 29.1 | 15.5 | 4.81 |
| 4-Fluoro derivative | 3.4 | 29.1 | 12.1 | 4.92 |
| 4-Methoxy derivative | 3.1 | 38.3 | 25.3 | 4.60 |
| 3-Trifluoromethyl derivative | 4.1 | 29.1 | 5.2 | 5.28 |
Virtual Screening and Library Design Based on this compound Scaffold
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net If the this compound scaffold is identified as a promising starting point (a "hit"), virtual screening can be used to explore vast chemical spaces for related structures with potentially higher potency or better properties. enamine.netnih.gov
This can be done in two ways:
Ligand-based virtual screening : Searching a database for molecules that are structurally similar to the this compound scaffold. nih.gov
Structure-based virtual screening : Docking millions of commercially available or virtual compounds into the target protein's active site to find novel scaffolds that fit well. researchgate.net
Based on these screening results, a focused library of compounds can be designed around the this compound core, where different substituents are systematically varied on the benzyl (B1604629) ring or the ethylbutanamide side chain to optimize interactions with the target. youtube.com
Vi. Structure Activity Relationship Sar and Rational Design of N 2 Chlorobenzyl 2 Ethylbutanamide Analogs
Systematic Modification Strategies for Lead Optimization (Conceptual)
Lead optimization is a critical phase in drug discovery that involves iteratively synthesizing and testing analogs of a promising lead compound to develop a clinical candidate. For N-(2-chlorobenzyl)-2-ethylbutanamide, several systematic modification strategies can be conceptualized.
Bioisosteric replacement is a strategy used to swap one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. spirochem.com For this compound, several bioisosteric replacements could be considered:
Chlorine Atom Replacement: The chlorine atom on the benzyl (B1604629) ring could be replaced with other halogens (F, Br, I) or with groups like methyl (CH₃), trifluoromethyl (CF₃), or cyano (CN) to probe the electronic and steric requirements at this position.
Amide Bond Isosteres: The amide linkage is susceptible to hydrolysis by proteases. Replacing it with more stable isosteres such as a reverse amide, an ester, a ketone, or a stable triazole ring could enhance metabolic stability.
Ethyl Group Modification: The two ethyl groups on the butanamide moiety could be replaced by other small alkyl groups (e.g., methyl, propyl) or cyclized to form a cyclopropyl (B3062369) or cyclobutyl group to explore the impact of lipophilicity and conformational rigidity.
Scaffold hopping involves more significant structural changes to the core of the molecule while aiming to retain the key pharmacophoric features. bhsai.orgnih.gov This can lead to the discovery of novel chemical series with improved properties. For this compound, one could conceptualize replacing the entire 2-ethylbutanamide (B1267559) portion with a different chemical scaffold that presents the 2-chlorobenzyl group in a similar spatial orientation. For instance, a heterocyclic ring system could be used as a new scaffold. niper.gov.in
A conceptual data table illustrating bioisosteric replacement strategies is presented below:
| Analog ID | Modification | Rationale | Predicted In Vitro Activity (IC₅₀, nM) |
| NCE-001 | 2-Cl replaced with 2-F | Modulate electronic properties | 150 |
| NCE-002 | 2-Cl replaced with 2-CF₃ | Increase lipophilicity and electronic withdrawal | 80 |
| NCE-003 | Amide replaced with triazole | Enhance metabolic stability | 200 |
| NCE-004 | 2-Ethylbutanamide replaced with a piperidine (B6355638) scaffold | Scaffold hop to explore new chemical space | 500 |
Positional scanning involves systematically moving a substituent to different positions on a molecular scaffold to determine the optimal location for interaction with a biological target. In the case of this compound, the chlorine atom could be moved from the ortho (2-position) to the meta (3-position) or para (4-position) of the benzyl ring.
Substituent effect analysis would involve introducing a variety of substituents with different electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties at each position of the benzyl ring to build a comprehensive SAR profile. This systematic approach allows for a quantitative understanding of how different substituents influence biological activity.
A conceptual data table for positional scanning and substituent effect analysis is shown below:
| Analog ID | Chlorine Position | Substituent at para-position | Rationale | Predicted In Vitro Activity (IC₅₀, nM) |
| NCE-005 | 3-Chloro | H | Explore positional isomer effects | 250 |
| NCE-006 | 4-Chloro | H | Explore positional isomer effects | 400 |
| NCE-007 | 2-Chloro | OCH₃ | Introduce electron-donating group | 120 |
| NCE-008 | 2-Chloro | NO₂ | Introduce strong electron-withdrawing group | 300 |
Synthesis and In Vitro Characterization of Analogs and Prodrugs for Research Purposes
The synthesis of the proposed analogs would typically involve standard organic chemistry techniques. For instance, the amide bond in this compound analogs can be formed through the coupling of a substituted benzylamine (B48309) with a corresponding carboxylic acid or its activated derivative. The synthesis of various substituted benzylamines and ethylbutanoic acid derivatives would be a necessary first step. mdpi.com
Prodrugs are inactive or less active molecules that are converted into the active drug within the body. nih.gov A prodrug strategy could be employed for this compound to improve properties such as solubility or membrane permeability. For example, a phosphate (B84403) group could be added to a hydroxylated analog to increase water solubility, with the expectation that phosphatases in the body would cleave the phosphate to release the active drug. nih.gov
Once synthesized, these analogs and prodrugs would undergo in vitro characterization. This would involve a battery of assays to determine their biological activity, such as:
Binding assays: To measure the affinity of the compounds for their putative biological target.
Enzyme inhibition assays: If the target is an enzyme, to determine the concentration of the compound required to inhibit its activity by 50% (IC₅₀).
Cell-based assays: To assess the compound's effect on cellular functions. nih.gov
A conceptual table summarizing the in vitro characterization of synthesized analogs:
| Analog ID | Synthetic Route | Target Affinity (Kᵢ, nM) | Cell-based Potency (EC₅₀, µM) |
| NCE-002 | Amide coupling of 2-trifluoromethylbenzylamine and 2-ethylbutanoic acid | 50 | 1.2 |
| NCE-003 | Click chemistry to form triazole linker | 180 | 5.5 |
| Prodrug-001 | Phosphorylation of a hydroxylated analog | >10,000 (inactive) | >100 (inactive) |
Correlation of Structural Features with Molecular/Cellular Activity Profiles (Based on In Vitro Data)
The data generated from the in vitro characterization of the analogs would be crucial for establishing a clear correlation between their structural features and their biological activity.
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. By comparing the structures of active and inactive analogs of this compound, the key pharmacophoric elements could be identified. These might include:
The hydrophobic 2-chlorobenzyl group.
The hydrogen bond donor/acceptor capability of the amide group.
The lipophilic 2-ethylbutanamide moiety.
Ligand efficiency (LE) is a metric used to compare the binding energy of a compound to its size (typically the number of heavy atoms). nih.govnih.gov It helps in identifying smaller, more efficient fragments that can be built upon. Lipophilic ligand efficiency (LLE) is another important parameter that relates potency to lipophilicity. nih.gov Calculating these metrics for the synthesized analogs would help prioritize those with the most favorable properties for further development.
A conceptual data table for pharmacophore analysis and ligand efficiency:
| Analog ID | Key Pharmacophoric Features | Heavy Atom Count | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| NCE-001 | Aromatic ring, Halogen, Amide, Alkyl chains | 15 | 0.35 | 3.2 |
| NCE-002 | Aromatic ring, Trifluoromethyl, Amide, Alkyl chains | 18 | 0.38 | 3.5 |
| NCE-007 | Aromatic ring, Halogen, Methoxy, Amide, Alkyl chains | 16 | 0.36 | 3.1 |
By systematically analyzing the SAR data, it would be possible to map specific structural modifications to their resulting effects on molecular or cellular activity. For example, it might be found that:
Electron-withdrawing substituents at the 2-position of the benzyl ring enhance potency.
Increasing the rigidity of the 2-ethylbutanamide moiety by cyclization improves selectivity for a particular target isoform.
The introduction of a polar functional group at a specific position improves cell permeability without compromising target engagement.
A conceptual table mapping structural changes to observed effects:
| Structural Modification | Observed Molecular Effect | Observed Cellular Effect |
| 2-Cl → 2-CF₃ | Increased target affinity | Enhanced cellular potency |
| Amide → Triazole | Maintained target binding, increased stability | Similar cellular potency, longer duration of action |
| Addition of para-OCH₃ | Slightly decreased target affinity | Reduced cellular potency |
Stereochemical Influences on Biological Activity and Selectivity
The molecule this compound possesses a chiral center at the second carbon of the 2-ethylbutanamide moiety. This stereocenter means the compound can exist as two distinct, non-superimposable mirror images known as enantiomers: (R)-N-(2-chlorobenzyl)-2-ethylbutanamide and (S)-N-(2-chlorobenzyl)-2-ethylbutanamide. In drug development and pharmacology, it is common for enantiomers of a chiral compound to exhibit significant differences in biological activity, metabolism, and toxicity. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
While specific pharmacological data on the individual enantiomers of this compound are not widely available in published research, extensive studies on its close structural analogs, particularly a class of compounds known as functionalized amino acids (FAAs), provide critical insights into the profound influence of stereochemistry. nih.gov These analogs share the core N-benzyl amide structure with a chiral alpha-carbon, making them excellent models for understanding stereoselectivity in this chemical family.
A preeminent example is the anticonvulsant drug Lacosamide, which is the pure (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide. nih.govwikipedia.org Research has unequivocally demonstrated that the biological activity of this compound is highly stereoselective, with the (R)-enantiomer being significantly more potent than its (S)-counterpart. wikipedia.orgresearchgate.net In the maximal electroshock seizure (MES) test in mice, a standard preclinical model for identifying anticonvulsant efficacy, the (R)-enantiomer of Lacosamide exhibited a median effective dose (ED₅₀) of 4.5 mg/kg. nih.gov In stark contrast, the (S)-enantiomer was substantially less active, with an ED₅₀ value exceeding 100 mg/kg. nih.gov This dramatic difference of more than 20-fold in potency underscores the critical importance of the specific three-dimensional arrangement of atoms for biological function.
This pronounced stereoselectivity is a hallmark of this class of anticonvulsants. nih.gov The underlying mechanism is believed to be a stereospecific interaction with their biological targets. Lacosamide is understood to act by selectively enhancing the slow inactivation of voltage-gated sodium channels and by modulating the collapsin response mediator protein 2 (CRMP-2). wikipedia.org Studies on Lacosamide analogs have confirmed that the modulation of the slow inactivation process is stereospecific. nih.gov The precise fit of the (R)-enantiomer into its binding site(s) is thought to be far more effective than that of the (S)-enantiomer, leading to a more potent pharmacological effect.
The rational design of new, more effective analogs has been heavily guided by these stereochemical findings. nih.gov The discovery that the desired anticonvulsant activity resides almost exclusively in the (R)-isomer has led researchers to focus on stereospecific syntheses. nih.govuj.edu.pl This approach ensures that the final compound is enantiopure, maximizing the therapeutic effect and minimizing potential side effects or metabolic load that could arise from the less active or inactive (S)-enantiomer. researchgate.net This principle has been validated in other N-benzyl propanamide derivatives, where the lead anticonvulsant activity was consistently identified in the (R)-stereoisomer. uj.edu.pl
The data below illustrates the stereoselective anticonvulsant activity observed in a key analog of this compound.
Table 1: Comparative Anticonvulsant Activity of Lacosamide Enantiomers
| Compound | Stereoisomer | Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-enantiomer (Lacosamide) | Mouse | Maximal Electroshock Seizure (MES) | Intraperitoneal (i.p.) | 4.5 | nih.gov |
| N-benzyl-2-acetamido-3-methoxypropionamide | (S)-enantiomer | Mouse | Maximal Electroshock Seizure (MES) | Intraperitoneal (i.p.) | > 100 | nih.gov |
| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-enantiomer (Lacosamide) | Rat | Maximal Electroshock Seizure (MES) | Oral (p.o.) | 3.9 | nih.gov |
This clear stereochemical preference is a crucial factor in the SAR of this compound and its analogs, dictating that any future development or investigation of similar compounds must prioritize the synthesis and evaluation of individual enantiomers to identify the therapeutically active form.
Vii. Emerging Applications and Broader Research Implications of N 2 Chlorobenzyl 2 Ethylbutanamide
Utility as a Precursor or Building Block in Diverse Organic Synthesis Pathways
The N-(2-chlorobenzyl)-2-ethylbutanamide structure can be envisioned as a versatile precursor for a variety of organic transformations. The N-benzyl group, for instance, is a well-established protecting group for amides that can be cleaved under specific conditions to yield the primary amide. organic-chemistry.orgacs.org This debenzylation can be achieved through methods like oxidative cleavage, providing a route to 2-ethylbutanamide (B1267559), which could then undergo further reactions. organic-chemistry.orgacs.org
Moreover, the amide bond itself can be a site for chemical modification. N-substituted amides can be synthesized from primary amides through N-alkylation reactions. researchgate.net This suggests that 2-ethylbutanamide, potentially derived from this compound, could be a starting point for generating a library of related amide compounds with diverse functionalities. The reactivity of the N-substituent can influence the amide's properties and subsequent transformations. fiveable.me
The transformation of benzyl (B1604629) esters into amides using catalytic ferric(III) chloride under mild conditions also points to the synthetic accessibility of N-benzyl amides from different starting materials, highlighting the versatility of this functional group in organic synthesis. rsc.org The synthesis of N-substituted oligomers has also been explored, where N-substituted glycines are assembled from sub-monomers, a concept that could be extended to more complex amide structures. google.com
| Transformation | Reagents/Conditions | Product Type | Potential Application of this compound |
| Oxidative Debenzylation | Alkali metal bromide, Oxone | Primary amide | Precursor to 2-ethylbutanamide |
| N-Alkylation | Alcohols, Ni/SiO2-Al2O3 catalyst | Secondary/Tertiary amides | Building block for a library of N-substituted amides |
| Amide Bond Hydrolysis | Acid or base catalysis | Carboxylic acid and amine | Access to 2-ethylbutanoic acid and 2-chlorobenzylamine (B130927) |
| Reduction | Lithium aluminum hydride (LiAlH4) | Amine | Synthesis of N-(2-chlorobenzyl)-2-ethylbutan-1-amine |
Potential in Material Science and Polymer Chemistry as a Monomer or Additive
In the realm of material science, molecules with amide functionalities are valued as monomers for the synthesis of polymers like polyamides. whiterose.ac.uk While this compound itself has not been explicitly reported as a monomer, its structural components suggest potential in this area. Amide and imide functional monomers are used to create polymers with specific properties. google.com The presence of the N-benzyl group and the 2-ethylbutanamide core could be tailored to influence the physical and chemical characteristics of a resulting polymer.
Chlorinated compounds are also utilized as additives in polymers, often to impart flame retardant properties. vikasecotech.com Chlorinated aromatic compounds, in particular, have been investigated for their influence on the structure of vulcanizates and in creating heat and radiation-durable materials. semanticscholar.org The 2-chloro-benzyl moiety of this compound could potentially confer such properties if incorporated into a polymer matrix, either as an additive or as part of a co-polymer.
The synthesis of polymers from amide functional monomers can be achieved through addition polymerization with other ethylenically unsaturated monomers. google.com This opens the possibility of copolymerizing a modified version of this compound, for instance, one containing a polymerizable group, to create novel materials.
| Potential Role | Relevant Functional Group | Example Application in Polymers |
| Monomer | Amide | Formation of polyamides |
| Additive | Chlorinated aromatic ring | Flame retardancy, thermal stability |
Development of this compound-Based Chemical Probes and Tools for Research
Chemical probes are small molecules designed to study and manipulate biological systems. mskcc.orgnih.govnih.gov The N-benzylbenzamide scaffold has been identified as a promising starting point for the design of such probes. nih.govacs.org For example, derivatives of N-benzylbenzamide have been developed as tubulin polymerization inhibitors for cancer research. nih.gov This suggests that the this compound core could be similarly functionalized to create probes for various biological targets.
The design of a chemical probe often involves attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to a core scaffold that provides binding affinity and selectivity for a target protein. mskcc.org The this compound molecule offers several points for such modifications, including the aromatic ring and the alkyl chain. The development of such probes can be guided by computational methods and structure-activity relationship studies. nih.gov
Furthermore, N-benzyl-6-methylpicolinamide has been identified as a potential scaffold for bleaching herbicides, indicating that the N-benzyl amide motif can be a key element in designing biologically active molecules. nih.gov The design of amide-linked benzamide (B126) derivatives has also been explored for inhibiting amyloid-beta aggregation. researchgate.net These examples underscore the potential of the this compound structure as a foundation for developing novel research tools.
| Probe Development Strategy | Key Structural Feature | Potential Research Application |
| Scaffold for Bioactive Molecules | N-benzyl amide | Inhibition of protein-protein interactions, enzyme inhibition |
| Attachment of Reporter Groups | Aromatic ring, alkyl chain | Cellular imaging, affinity purification |
| Structure-Activity Relationship Studies | Substituents on the benzyl and amide portions | Optimization of probe affinity and selectivity |
Environmental Degradation Pathways and Fate in Model Systems (e.g., abiotic or enzymatic degradation in controlled environments)
Chlorinated aromatic compounds are known environmental pollutants, and their biodegradation has been the subject of extensive research. eurochlor.orgresearchgate.netslideshare.netnih.gov Microorganisms have been shown to degrade these compounds under both aerobic and anaerobic conditions. eurochlor.org The degree of chlorination can significantly affect the biodegradability, with higher chlorinated compounds often being more resistant. eurochlor.org The degradation of chlorinated aromatics can proceed through reductive dehalogenation under anaerobic conditions, where a chlorine atom is replaced by hydrogen. researchgate.net
Amide herbicides, a class of compounds sharing the amide functional group, are known to persist in the environment, with soil being their main reservoir. researchgate.netnih.gov The hydrolysis of the amide bond is a potential degradation pathway, which can be influenced by both abiotic factors and microbial activity. diplomatacomercial.comsolubilityofthings.com The stability of the amide bond can be affected by substituents on the nitrogen and carbonyl carbon. acs.org
Therefore, it can be hypothesized that the environmental degradation of this compound could proceed via two main pathways: cleavage of the C-Cl bond on the aromatic ring and hydrolysis of the amide linkage. The relative rates of these processes would depend on the specific environmental conditions and the microbial populations present.
| Structural Component | Potential Degradation Pathway | Influencing Factors |
| Chlorinated Benzyl Group | Reductive dehalogenation, oxidation of the aromatic ring | Redox conditions, microbial enzymes |
| Amide Linkage | Hydrolysis | pH, temperature, microbial amidases |
Viii. Conclusion and Future Research Horizons
Synthesis of Key Findings and Contributions to Chemical Knowledge Regarding N-(2-chlorobenzyl)-2-ethylbutanamide
Currently, the direct scientific contributions regarding this compound are minimal. Its primary identification stems from its classification as a distinct chemical entity. The key available data points are its structural formula and basic molecular properties.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
|---|---|---|---|
| This compound | C13H18ClNO | ~240 | ~3.55 |
| N-benzyl-2-ethylbutanamide | C13H19NO | 205.30 | 2.7 |
The synthesis of structurally similar compounds, such as N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine, involves reacting 2-(2-thienyl)ethylamine with 2-chlorobenzyl chloride. google.comgoogle.com This suggests a potential synthetic route for this compound could involve the acylation of 2-chlorobenzylamine (B130927) with 2-ethylbutanoyl chloride or a related activated form of 2-ethylbutanoic acid. However, specific documented synthesis and characterization for this exact molecule are not present in the surveyed literature.
Identification of Unaddressed Challenges and Knowledge Gaps in this compound Research
The most significant challenge in the study of this compound is the profound lack of foundational research. The following are critical knowledge gaps:
Validated Synthesis and Purification: There are no published, peer-reviewed methods detailing the synthesis, purification, and characterization of this compound.
Physicochemical Properties: Comprehensive data on its melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, MS) are not available.
Chemical Reactivity: Its stability under various conditions and its reactivity profile remain unexplored.
Biological Activity: There is no information regarding its pharmacological or toxicological profile. Studies on related amides, such as derivatives of N-benzyl-2-chloro-N-ethylbutanamide, have explored potential anti-inflammatory and anticancer effects, but no such data exists for the title compound. evitachem.com
Material Science Applications: Its potential utility in materials science or as a synthetic intermediate is unknown.
Future Directions and Interdisciplinary Research Opportunities for the Compound
The dearth of information surrounding this compound presents a clear opportunity for foundational chemical research. Future efforts could be directed towards:
Synthetic Chemistry: Development and optimization of a reliable synthetic pathway for this compound, followed by thorough characterization using modern analytical techniques. This would provide the necessary pure material for all subsequent studies.
Computational Chemistry: In silico modeling could predict the compound's physicochemical properties, potential biological targets, and reactivity, guiding initial laboratory investigations.
Pharmacological Screening: Once synthesized, the compound could be entered into broad screening programs to assess its activity across various biological assays, such as antibacterial, antifungal, or anticancer panels. Research on similar structures, like N-(2-Chlorobenzyl)-3-methylbut-2-enamide, has shown antibacterial activity, suggesting a potential starting point for investigation. researchgate.net
Materials Science: Investigation into its properties as a potential plasticizer, coating agent, or precursor for more complex materials could open up non-pharmaceutical applications.
Comparative Studies: A systematic study comparing the properties and activities of this compound with its isomers (e.g., 3-chloro and 4-chloro analogs) and its non-chlorinated parent compound (N-benzyl-2-ethylbutanamide) would provide valuable structure-activity relationship (SAR) data. hit2lead.comnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-chlorobenzyl)-2-ethylbutanamide, and what parameters influence reaction efficiency?
- Methodological Answer : The synthesis typically involves coupling 2-chlorobenzylamine with 2-ethylbutanoic acid using carbodiimide coupling agents (e.g., EDC or DCC) in an inert atmosphere. Key parameters include:
- Temperature : Elevated temperatures (60–80°C) accelerate amide bond formation but may promote side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility.
- Catalyst : 4-Dimethylaminopyridine (DMAP) can improve yields by reducing activation energy .
- Optimization : Design of Experiment (DoE) approaches, such as factorial designs, can systematically optimize variables like stoichiometry and reaction time .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the amide bond and chlorobenzyl group positioning (e.g., aromatic protons at δ 7.2–7.4 ppm, amide protons at δ 6.5–7.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₈ClNO; expected [M+H]⁺: 240.1154).
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Q. What structural analogs of this compound have been studied, and how do substitutions affect properties?
- Methodological Answer : Analog studies focus on halogen position and alkyl chain variations:
| Analog | Key Modification | Impact on Properties |
|---|---|---|
| N-(4-chlorobenzyl) variant | Chlorine at para position | Reduced lipophilicity (↓ logP) |
| N-(3-chlorobenzyl) variant | Chlorine at meta position | Altered target binding affinity |
| Ethyl-to-propyl chain | Longer alkyl chain | Increased solubility in nonpolar solvents |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen position, alkyl chain length) and test against standardized assays (e.g., enzyme inhibition, cell viability).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like GPCRs or kinases. Compare predicted binding energies with experimental IC₅₀ values .
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify confounding variables (e.g., assay conditions, cell lines) .
Q. What strategies optimize the reaction yield of this compound under flow chemistry conditions?
- Methodological Answer :
- Continuous Flow Synthesis : Use microreactors to enhance heat/mass transfer. Key parameters:
- Residence Time : 10–15 minutes at 70°C for complete conversion.
- Reagent Ratio : 1:1.2 molar ratio of amine to acid chloride to minimize unreacted starting material.
- Process Analytical Technology (PAT) : In-line IR spectroscopy monitors reaction progress in real time .
Q. How does the chlorobenzyl group’s electronic configuration influence the compound’s reactivity in biological systems?
- Methodological Answer :
- Electrostatic Potential Maps : DFT calculations (Gaussian 09) show the chlorine atom’s electron-withdrawing effect increases the amide’s electrophilicity, enhancing hydrogen bonding with target proteins.
- Comparative Studies : Replace chlorine with fluorine or methyl groups to assess electronic effects on binding kinetics (SPR or ITC assays) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with UV quantification.
- Temperature Control : Ensure measurements at 25°C ± 0.5°C to avoid thermal degradation.
- Particle Size Analysis : Sieve compound to uniform particle size (<50 µm) to eliminate variability in dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
